4-Benzyloxy-2-chlorophenylboronic acid
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Overview
Description
4-Benzyloxy-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C13H12BClO3. It is a boronic acid derivative, characterized by the presence of a benzyloxy group and a chlorine atom attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-chlorophenylboronic acid typically involves the reaction of 4-benzyloxy-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-2-chlorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form phenols or reduced to form corresponding hydrocarbons.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Hydrocarbons: Formed through reduction.
Scientific Research Applications
4-Benzyloxy-2-chlorophenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transmetalation process. The boronic acid group interacts with the palladium catalyst, allowing the transfer of the aryl group to the palladium center, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
4-Chlorophenylboronic Acid: Similar in structure but lacks the benzyloxy group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a benzyloxy group.
4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a benzyloxy group.
Uniqueness: 4-Benzyloxy-2-chlorophenylboronic acid is unique due to the presence of both a benzyloxy group and a chlorine atom, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-chloro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJZHUNYMXRAJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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